molecular formula C9H13N3O B11911281 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile CAS No. 920338-65-4

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

Cat. No.: B11911281
CAS No.: 920338-65-4
M. Wt: 179.22 g/mol
InChI Key: RDEHOFBYJVIXKL-UHFFFAOYSA-N
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Description

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is a chemical compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.4]heptane ring system, which is a bicyclic structure where two rings share a single atom. The presence of an amino group, a nitrile group, and a ketone group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile typically involves the formation of the spirocyclic ring system followed by the introduction of functional groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

920338-65-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(6-amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile

InChI

InChI=1S/C9H13N3O/c10-5-1-2-9(11)6-8(3-4-8)12-7(9)13/h1-4,6,11H2,(H,12,13)

InChI Key

RDEHOFBYJVIXKL-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C(=O)N2)(CCC#N)N

Origin of Product

United States

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